Ala6-SRIF-14-amide

Description

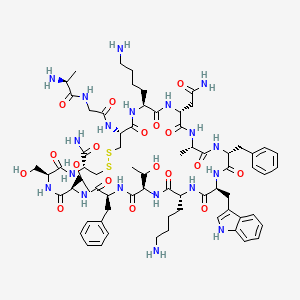

Structure

2D Structure

Properties

Molecular Formula |

C70H101N19O18S2 |

|---|---|

Molecular Weight |

1560.8 g/mol |

IUPAC Name |

(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25-dibenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxamide |

InChI |

InChI=1S/C70H101N19O18S2/c1-36(73)59(96)77-32-55(94)79-53-35-109-108-34-52(58(75)95)87-67(104)51(33-90)86-70(107)57(39(4)92)89-66(103)48(28-41-19-9-6-10-20-41)85-69(106)56(38(3)91)88-62(99)46(24-14-16-26-72)80-65(102)49(29-42-31-76-44-22-12-11-21-43(42)44)83-64(101)47(27-40-17-7-5-8-18-40)82-60(97)37(2)78-63(100)50(30-54(74)93)84-61(98)45(81-68(53)105)23-13-15-25-71/h5-12,17-22,31,36-39,45-53,56-57,76,90-92H,13-16,23-30,32-35,71-73H2,1-4H3,(H2,74,93)(H2,75,95)(H,77,96)(H,78,100)(H,79,94)(H,80,102)(H,81,105)(H,82,97)(H,83,101)(H,84,98)(H,85,106)(H,86,107)(H,87,104)(H,88,99)(H,89,103)/t36-,37-,38?,39?,45-,46+,47+,48-,49-,50+,51-,52-,53-,56+,57+/m0/s1 |

InChI Key |

XOOYWFHODVEJSJ-XEOGGQMXSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)N)CO)C(C)O)CC2=CC=CC=C2)C(C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)N)CO)C(C)O)CC2=CC=CC=C2)C(C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

Origin of Product |

United States |

Synthesis and Chemical Modification Strategies for Somatostatin Analogs

Peptide Synthesis Methodologies

The creation of SRIF-14 analogs like Ala6-SRIF-14-amide relies on established and innovative peptide synthesis techniques. These methods allow for the precise assembly of amino acid sequences and the introduction of specific chemical modifications.

Solid-Phase Peptide Synthesis (SPPS) Approaches for SRIF-14 Analogs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing SRIF-14 and its analogs. sennchem.comgyrosproteintechnologies.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. sennchem.combachem.comnih.gov The process begins by anchoring the C-terminal amino acid to the solid support. sennchem.com Each subsequent amino acid, with its alpha-amino group temporarily protected, is then coupled to the chain. sennchem.comgyrosproteintechnologies.com

The two primary strategies used in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, named after the protecting groups used for the alpha-amino group. sennchem.com The synthesis cycle for each amino acid addition consists of:

Deprotection: Removal of the Nα-protecting group (e.g., with trifluoroacetic acid in Boc chemistry or piperidine in Fmoc chemistry). nih.gov

Washing: Rinsing the resin to remove excess reagents and by-products. sennchem.combachem.com

Coupling: Activating the next protected amino acid and coupling it to the free N-terminus of the resin-bound peptide. gyrosproteintechnologies.com

Washing: A final wash to purify the elongated peptide-resin complex. bachem.com

This cyclical process is repeated until the entire 14-amino acid sequence is assembled. nih.gov Upon completion, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid or a trifluoroacetic acid "cocktail". sennchem.com The crude peptide is then purified, often using high-performance liquid chromatography (HPLC). sennchem.com

Cyclization Strategies for Cyclic Peptides

The biological activity of somatostatin (B550006) is dependent on its cyclic structure, which is formed by a disulfide bridge between the cysteine residues at positions 3 and 14. nih.gov After the linear peptide is synthesized and cleaved from the resin, this critical cyclization step is performed. A common method involves the oxidation of the two thiol groups on the cysteine side chains. This is often achieved under dilute conditions to favor intramolecular cyclization over intermolecular polymerization, using oxidizing agents like potassium ferricyanide or simply exposure to air (air oxidation).

Beyond the native disulfide bond, researchers have developed alternative cyclization strategies to enhance peptide stability or explore different structural conformations. nih.govnih.gov These include:

Lactam Bridge Formation: Creating an amide bond between the side chains of an acidic amino acid (like aspartic acid or glutamic acid) and a basic amino acid (like lysine). nih.gov

Ring-Closing Metathesis: Forming a carbon-carbon double bond between two unnatural amino acids containing alkene side chains. nih.gov

Metal Chelation: Using a metallic center, such as Rhenium (Re) or Technetium (Tc), to link specific residues, thereby creating a cyclic structure. bohrium.com

Targeted Amino Acid Substitutions

Modifying the primary sequence of SRIF-14 through targeted amino acid substitutions is a powerful tool for investigating its structure-activity relationships (SAR). nih.gov The Alanine (B10760859) Scan is a particularly systematic approach to this.

Alanine Scan Methodology in Somatostatin Research

Alanine scanning is a site-directed mutagenesis technique where individual amino acid residues in a peptide are systematically replaced with alanine. wikipedia.org This method is widely used to map the functional contributions of specific amino acid side chains to a peptide's stability, conformation, and biological function, such as receptor binding. wikipedia.orgmybiosource.com

The rationale behind alanine scanning hinges on the unique properties of the alanine residue. Alanine has a small, chemically inert methyl group as its side chain. wikipedia.org Substituting a larger or more functional amino acid with alanine effectively removes the original side chain beyond the β-carbon without significantly altering the peptide's backbone conformation. wikipedia.orgmybiosource.com

By comparing the biological activity (e.g., receptor binding affinity) of the alanine-substituted analog to the native peptide, researchers can infer the importance of the original amino acid's side chain. nih.gov A significant loss of activity suggests the original side chain was critical for the interaction, forming a "hotspot." mybiosource.com Conversely, little to no change in activity implies the original side chain was not essential for that specific function. This systematic approach allows for a detailed mapping of the peptide's functional epitopes. wikipedia.orgmybiosource.com

The substitution of Phenylalanine (Phe) at position 6 with Alanine (Ala) to create this compound provides specific insights into the role of this aromatic residue. Phenylalanine at position 6 is part of a key β-turn region in the somatostatin molecule, which is crucial for receptor recognition.

An "Ala-Scan" study of SRIF-14, which compared the binding affinities of various alanine-substituted analogs across the five human somatostatin receptor subtypes (SSTR1-SSTR5), revealed the distinct impact of the Ala6 substitution. researchgate.net While data for every single subtype is not fully detailed in all public literature, the collective findings from such scans indicate that the Phe6 residue is a significant contributor to high-affinity binding, particularly for certain receptor subtypes. The removal of the bulky, aromatic phenyl group at this position and its replacement with a small methyl group generally leads to a decrease in binding affinity.

The table below summarizes the conceptual findings from alanine scan studies on SRIF-14, highlighting the importance of the Phenylalanine side chain at position 6 for receptor interaction.

| Compound | Position 6 Residue | Key Structural Feature | General Impact on Receptor Binding Affinity |

| SRIF-14-amide | Phenylalanine | Large, aromatic side chain | High affinity across multiple SSTR subtypes |

| This compound | Alanine | Small, non-polar methyl group | Reduced affinity compared to native SRIF-14 |

This interactive table is based on the general findings of alanine scan studies. researchgate.net

The reduction in binding affinity for this compound underscores the importance of the hydrophobic and aromatic characteristics of the phenylalanine side chain at position 6 for optimal interaction with somatostatin receptors. This specific substitution helps to confirm that the architecture of the receptor's binding pocket is shaped to accommodate this bulky residue, and its absence compromises the stability of the peptide-receptor complex.

Non-Canonical Amino Acid Incorporations

The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for manipulating the physicochemical properties of the resulting molecules. nih.govazolifesciences.comacs.org Unlike the 20 standard proteinogenic amino acids, ncAAs offer a diverse range of side-chain functionalities and conformational constraints. nih.govnih.gov Their incorporation can lead to peptides with enhanced stability against enzymatic degradation, improved binding affinity, and altered conformational preferences. nih.govnih.gov Methods for incorporating ncAAs range from solid-phase peptide synthesis (SPPS), which is well-suited for creating peptides with unique modifications, to more complex in vivo methods that expand the genetic code of host organisms. nih.govmdpi.com

In the quest to understand the structure-activity relationships of somatostatin, specific amino acid residues have been targeted for modification. Early studies suggested that Phenylalanine residues at positions 6 (Phe6) and 11 (Phe11) were essential for receptor binding. nih.gov However, later molecular modeling and substitution studies indicated that these residues primarily serve to stabilize the bioactive conformation of the peptide. nih.gov Specifically, Phe11 is thought to shield Phe6 through a "herringbone" arrangement involving aromatic edge-to-face interactions. nih.gov

To further probe these interactions, analogs of D-Trp8-SRIF were synthesized where Phe6 and Phe11 were individually replaced with L-pyrazinylalanine. nih.govacs.org The rationale behind this substitution lies in the different electrostatic potentials of the pyrazine ring compared to the benzene ring of phenylalanine. nih.govacs.org Nuclear Magnetic Resonance (NMR) spectra and binding affinity data (Kᵢ values) from these studies support the hypothesis that Phe11 plays a crucial role in stabilizing the active conformation through π-bonding. nih.govacs.org The findings also suggest that the Phe6 residue interacts directly with the somatostatin receptor. nih.gov

| Analog | Modification | Target Receptor | Key Finding |

|---|---|---|---|

| [Pza⁶, D-Trp⁸]-SRIF | Phe⁶ replaced by L-pyrazinylalanine | hSST2, hSST4 | Demonstrates the direct interaction of the residue at position 6 with the receptor. nih.gov |

| [Pza¹¹, D-Trp⁸]-SRIF | Phe¹¹ replaced by L-pyrazinylalanine | hSST2, hSST4 | Supports the role of the residue at position 11 in stabilizing the bioactive conformation. nih.gov |

Another strategy to modulate the conformational properties of somatostatin involves the incorporation of mesitylalanine (Msa), a non-natural amino acid characterized by a more conformationally restricted and electron-rich side-chain than phenylalanine. nih.gov A series of somatostatin analogs were synthesized where the phenylalanine residues at positions 6, 7, and/or 11 were replaced by Msa. nih.gov

These substitutions were found to have a significant impact on the stability of the analogs in serum. While a single Msa substitution resulted in a relatively small increase in stability, the replacement of two or three phenylalanine residues with Msa led to a substantial enhancement, increasing the stability up to 30-fold compared to the natural sequence. nih.gov This improvement highlights the utility of incorporating sterically hindered non-canonical amino acids to protect against enzymatic degradation. nih.gov

| Compound | Modification(s) | Serum Half-Life (t₁/₂) |

|---|---|---|

| SRIF-14 | Native sequence | ~2-3 hours |

| Analog 1 | Single Phe replaced by Msa | Slightly increased |

| Analog 7 | Phe⁶ and Phe⁷ replaced by Msa | Significantly increased |

| Analog 10 | Phe⁶, Phe⁷, and Phe¹¹ replaced by Msa | Up to 30-fold increase |

Backbone Modifications

Altering the peptide backbone is a fundamental approach to creating peptidomimetics with improved pharmacological profiles. These modifications aim to increase resistance to proteolysis, enhance cell permeability, and constrain the peptide into a bioactive conformation.

Backbone N-methylation is a key modification strategy that involves substituting the hydrogen atom of a backbone amide with a methyl group. nih.govacs.org This alteration enhances the lipophilicity of the peptide and introduces steric hindrance that can prevent recognition and cleavage by proteases, thereby improving metabolic stability. nih.govnih.gov Furthermore, the removal of the amide proton, a hydrogen bond donor, can facilitate passive membrane permeability. nih.gov

The process of N-methylation can be integrated into solid-phase peptide synthesis (SPPS). nih.govacs.org A common method is a three-step procedure consisting of:

Sulfonylation: The N-terminal α-amine group is protected, often with an o-nitrobenzenesulfonyl (o-NBS) group. nih.govacs.org

Methylation: The now-acidic sulfonamide proton is removed by a base, and the nitrogen is subsequently methylated.

Desulfonylation: The protecting group is removed to allow for the continuation of peptide chain elongation. nih.govacs.org

This technique has been successfully applied to create multiply N-methylated peptide analogs with improved bioavailability. nih.gov

A significant challenge in peptide drug development is the inherent instability of the amide bond to enzymatic hydrolysis by proteases. nih.govchimia.ch A promising strategy to overcome this limitation is the replacement of a labile amide bond with a stable bioisostere, such as a 1,2,3-triazole ring. nih.govnih.govresearchgate.net This "amide-to-triazole switch" creates a peptidomimetic that is resistant to cleavage by proteases. nih.govchimia.ch

The 1,4-disubstituted 1,2,3-triazole is considered an excellent mimic of the trans-amide bond. researchgate.net It possesses several key similarities:

Geometry: It is planar and maintains a similar distance between substituents. chimia.chresearchgate.net

Electronic Properties: The triazole ring has a high dipole moment and can mimic the hydrogen bonding capabilities of the amide group. The lone pair of electrons on the N-3 atom can act as a hydrogen bond acceptor, similar to the carbonyl oxygen, while the C-5-H bond can act as a weak hydrogen bond donor. researchgate.net

Stability: The triazole ring is chemically robust and not susceptible to degradation by endogenous proteases. nih.govchimia.ch

The synthesis of these triazole-containing peptidomimetics is often achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. nih.govnih.gov This modification has been shown to increase the in vivo stability of peptides without significantly altering their lipophilicity or biological function. nih.gov

| Property | Amide Bond (-CO-NH-) | 1,2,3-Triazole Ring |

|---|---|---|

| Conformation | Typically trans, planar | Mimics trans-amide, planar researchgate.net |

| Proteolytic Stability | Susceptible to cleavage | Resistant to cleavage nih.govchimia.ch |

| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O) | H-bond acceptor (N-3), weak donor (C-5-H) |

| Dipole Moment | High | Higher than amide bond researchgate.net |

Structure Activity Relationships Sar of Somatostatin Analogs

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of somatostatin (B550006) analogs is a critical determinant of their biological function. The specific arrangement of amino acid residues in space, known as the bioactive conformation, dictates how the molecule interacts with its target receptors. Various experimental and computational techniques are employed to elucidate the conformational properties of these peptides.

NMR Spectroscopy (1D, 2D, TOCSY, ROESY) for Solution Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution conformation of peptides like Ala6-SRIF-14-amide. One-dimensional (1D) NMR provides initial information about the chemical environment of individual protons. More advanced two-dimensional (2D) techniques, such as Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are essential for a detailed structural analysis.

TOCSY experiments establish correlations between all protons within a spin system, which helps in the assignment of amino acid residues. ROESY, on the other hand, identifies protons that are close in space, typically within 5 Å, regardless of whether they are on adjacent residues. The intensity of the ROESY cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for structure calculation. For peptides, ROESY is often preferred over the more common Nuclear Overhauser Effect Spectroscopy (NOESY) to avoid complications from spin diffusion.

Computational Modeling and Molecular Orbital (MO) Analysis (e.g., Spartan 3-21G)

Computational modeling and molecular orbital (MO) analysis serve as valuable complements to experimental techniques like NMR. Software packages such as Spartan, utilizing basis sets like 3-21G, can be employed to perform MO calculations that provide insights into the electronic properties and conformational energies of molecules. nih.gov These methods can be used to predict stable conformations and to understand the nature of intramolecular interactions that stabilize the peptide's structure. For somatostatin analogs, such calculations can help to rationalize the observed structure-activity relationships by explaining, for example, differences in electrostatic potentials that may influence receptor binding. nih.gov

Role of Specific Residues in Bioactive Conformation (e.g., Phe6, Phe11, Trp8, Lys9)

Furthermore, the residues Trp8 and Lys9 are also critical for the bioactive conformation and receptor interaction. acs.org The side chains of these residues are involved in key interactions with the somatostatin receptors. Any conformational changes induced by the Ala6 substitution could indirectly affect the positioning of the Trp8 and Lys9 side chains, thereby influencing receptor binding affinity and selectivity.

Receptor Binding Kinetics and Selectivity

The biological activity of somatostatin analogs is mediated through their binding to a family of five G-protein coupled receptors, designated as SSTR1 through SSTR5. The affinity and selectivity of an analog for these receptor subtypes determine its pharmacological profile.

Radioligand Binding Assays for Affinity (Ki, IC50) Determination

Radioligand binding assays are the standard method for determining the binding affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor of interest. The unlabeled compound to be tested, in this case this compound, is then added at increasing concentrations to compete with the radioligand for binding to the receptor.

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value (inhibitory concentration 50%). The IC50 value can be converted to the inhibition constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Comparative Binding Profiles Across SSTR Subtypes for this compound and Other Analogs

A systematic "Ala-Scan" of SRIF-14, where each amino acid is sequentially replaced by alanine (B10760859), has been performed to determine the importance of individual residues for binding to the five human somatostatin receptor subtypes. nih.gov The results of such studies for this compound reveal a significant decrease in binding affinity across all SSTR subtypes compared to the native SRIF-14. This indicates that the phenylalanine at position 6 is crucial for high-affinity binding to all five receptors.

The loss of binding affinity is particularly pronounced for SSTR5, followed by SSTR2. acs.org This suggests that the interaction of the Phe6 side chain, either directly with the receptor or through its role in maintaining the bioactive conformation, is especially important for binding to these subtypes.

Table 1: Comparative Binding Affinities (pKi) of SRIF-14 and this compound for Human Somatostatin Receptor Subtypes

| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |

| SRIF-14 | 9.4 | 9.7 | 9.3 | 9.2 | 9.5 |

| [Ala6]-SRIF-14-amide | 7.9 | 7.7 | 8.0 | 7.9 | 7.0 |

Data sourced from Neelamkavil et al. (2005), which references the "Ala-Scan" data from Lewis et al. (a probable reference to the work of Bruns et al., 2002). acs.org The pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Ligand-Receptor Interaction Mapping

The interaction between somatostatin (SRIF-14) analogs and their receptors (SSTRs) is a complex process governed by specific amino acid residues that dictate binding affinity and signal transduction. Understanding these interactions is crucial for the rational design of receptor-selective ligands.

Identification of Key Interacting Amino Acid Residues (e.g., Lys9-Aspartate, Phe6 π-interactions)

The binding of SRIF-14 and its analogs to somatostatin receptors is primarily driven by a highly conserved pharmacophore region, which forms a type II' β-turn structure involving residues 7 through 10. Within this core, several residues are critical for high-affinity binding.

Trp8-Lys9 Motif: The residues Tryptophan at position 8 (Trp8) and Lysine at position 9 (Lys9) are considered essential for biological activity. The side chain of Lys9 forms a crucial ionic bond with a conserved Aspartate residue in the transmembrane domain of the receptor, anchoring the ligand in the binding pocket.

Aromatic Interactions (Phe6 and Phe11): The aromatic side chains of Phenylalanine at positions 6 and 11 (Phe6 and Phe11) play a significant role in stabilizing the bioactive conformation of the peptide. acs.org NMR studies have suggested a perpendicular, "edge-to-face" π-stacking interaction between the aromatic rings of Phe6 and Phe11. acs.orgnih.gov This non-covalent interaction helps to maintain the rigid β-turn structure necessary for receptor recognition.

The substitution of Phe6 with Alanine, as in This compound , directly impacts these interactions. Alanine, with its small, non-aromatic methyl side chain, cannot participate in the π-stacking interaction with Phe11. wikipedia.org This disruption leads to increased conformational flexibility and a significant loss of binding affinity. acs.orgnih.gov Alanine-scanning mutagenesis studies, where key residues are systematically replaced by alanine, have confirmed the importance of Phe6. The replacement of Phe6 with Ala6 results in a greater loss of binding affinity compared to the replacement of Phe11 with Ala11. acs.org This suggests that in addition to its structural role in stabilizing the peptide's conformation, the Phe6 residue itself likely engages in a direct, favorable interaction with the receptor via its π-donor capability. acs.org

Key Amino Acid Interactions in SRIF-14 Binding

| Peptide Residue | Receptor/Peptide Partner | Type of Interaction | Importance for Binding |

|---|---|---|---|

| Lys9 | Conserved Aspartate (SSTR) | Ionic Bond | Essential for anchoring |

| Phe6 | Phe11 | π-π Stacking (Edge-to-face) | Stabilizes bioactive conformation |

| Phe6 | SSTR Binding Pocket | π-interaction | Contributes to binding energy |

| Trp8 | SSTR Binding Pocket | Hydrophobic/Aromatic | Essential for pharmacophore |

Influence of Chirality on Receptor Interaction

The stereochemistry of amino acid residues is a critical determinant of a peptide's three-dimensional structure and its ability to bind to a chiral receptor pocket. The influence of chirality is most pronounced at position 8 of the SRIF-14 sequence.

The substitution of the naturally occurring L-Trp8 with its D-enantiomer (D-Trp8) has been a cornerstone in the development of potent and stable somatostatin analogs, such as octreotide (B344500). The D-Trp residue promotes and stabilizes the essential β-turn conformation of the pharmacophore (residues 7-10), leading to a significant increase in binding affinity, particularly for the SSTR2 subtype. This conformational rigidity reduces the entropic penalty of binding and presents the key interacting residues in an optimal orientation for receptor engagement.

Determinants of Receptor Subtype Selectivity

The five somatostatin receptor subtypes (SSTR1-5) exhibit distinct tissue distributions and physiological functions. Therefore, developing analogs that selectively target a specific subtype is a major goal in medicinal chemistry. This selectivity is primarily achieved through strategic amino acid modifications.

Impact of Amino Acid Modifications on Receptor Preference

The binding affinity of a somatostatin analog for different SSTR subtypes is dictated by the specific amino acid sequence and the resulting conformational preferences of the peptide. While the core pharmacophore (residues 7-10) is necessary for binding across subtypes, residues outside this region are key determinants of selectivity.

The substitution of Phe6 with Alanine in This compound serves as a clear example of how a single modification can alter receptor preference. Alanine-scanning studies have revealed that the loss of the Phe6 side chain has a differential impact on binding to the five SSTR subtypes. For instance, the replacement of Phe6 by Ala6 causes a more substantial loss of binding affinity at SSTR2 and SSTR5 compared to other subtypes. acs.org This indicates that the aromatic side chain of Phe6 is more critical for high-affinity interactions with SSTR2 and SSTR5 than for SSTR1, SSTR3, or SSTR4. The smaller, non-aromatic Ala residue is unable to make the specific favorable contacts within the binding pockets of SSTR2 and SSTR5 that Phe6 can.

This principle is exploited in the design of widely used analogs. Octreotide and Lanreotide (B11836), for example, incorporate a D-Trp at position 8 and are truncated, which constrains their conformation and confers high selectivity for SSTR2. nih.govmdpi.com In contrast, the second-generation analog Pasireotide has a different ring structure and amino acid composition, giving it a broader binding profile with high affinity for SSTR5, SSTR2, and SSTR3. mdpi.com

Effect of Phe6 to Ala6 Substitution on SSTR Binding

| Compound | Modification | Effect on SSTR2 Affinity | Effect on SSTR5 Affinity | Rationale |

|---|---|---|---|---|

| SRIF-14 | Native Peptide (Phe6) | High | High | Aromatic Phe6 engages in favorable interactions. |

| This compound | Phe6 → Ala6 | Significant Decrease | Major Decrease | Loss of aromatic side chain and key receptor contacts. acs.org |

Design Principles for Selective SSTR Agonists and Antagonists

The design of selective SSTR ligands is guided by principles aimed at either activating (agonism) or blocking (antagonism) the receptor.

Agonist Design: The primary principle for designing potent SSTR agonists is to stabilize the bioactive conformation of the peptide, specifically the β-turn centered around the Trp-Lys motif. This is achieved through several strategies:

Cyclization: Reducing the size of the peptide ring from 14 amino acids (in SRIF-14) to smaller cyclic hexapeptides or octapeptides restricts conformational freedom.

D-Amino Acid Substitution: Incorporating a D-amino acid, most notably D-Trp at position 8, stabilizes the β-turn structure.

Side Chain Modification: Introducing non-natural amino acids or modifying existing ones can fine-tune interactions with specific receptor subtypes, enhancing selectivity.

Antagonist Design: The conversion of an agonist into an antagonist often involves introducing structural modifications that allow the ligand to bind to the receptor but prevent the receptor from undergoing the conformational change required for activation. A key principle in this process is the inversion of chirality at specific positions. For example, it has been demonstrated that inverting the stereochemistry of residues at positions 5 and 6 of octapeptide analogs can switch their function from agonistic to antagonistic. This change in stereochemistry likely forces the ligand to adopt a conformation that, while still fitting in the binding pocket, sterically hinders the movement of transmembrane helices or extracellular loops that is necessary for G-protein coupling and signal transduction.

Molecular and Cellular Mechanisms of Action in Research Models

Intracellular Signaling Pathways

The biological activity of Ala6-SRIF-14-amide, like other somatostatin (B550006) analogs, is initiated by its binding to specific cell surface receptors, which in turn triggers a cascade of intracellular events.

The binding affinities (Ki in nM) of this compound and the native SRIF-14 for the five human somatostatin receptor subtypes are presented in the table below. This data provides a foundational understanding of which receptor subtypes are most likely to be activated by this specific analog.

Binding Affinities of SRIF-14 and this compound to Human Somatostatin Receptor Subtypes

| Compound | hsst1 (Ki, nM) | hsst2 (Ki, nM) | hsst3 (Ki, nM) | hsst4 (Ki, nM) | hsst5 (Ki, nM) |

|---|---|---|---|---|---|

| SRIF-14 | 1.1 ± 0.1 | 0.2 ± 0.02 | 0.6 ± 0.1 | 1.4 ± 0.3 | 0.6 ± 0.1 |

| This compound | 1.1 ± 0.2 | 0.3 ± 0.05 | 0.9 ± 0.1 | 1.8 ± 0.4 | 1.0 ± 0.2 |

Data derived from in vitro binding assays.

Upon binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gi/o family. This activation is a critical first step in the downstream signaling cascade.

A primary and well-established signaling pathway for activated SSTRs is the inhibition of adenylate cyclase. The activated alpha subunit of the Gi/o protein directly inhibits the activity of this enzyme, leading to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

While direct studies on this compound's effect on adenylate cyclase are not extensively documented, the high affinity of this analog for multiple SSTR subtypes, which are known to couple to this pathway, strongly suggests its involvement in the modulation of cAMP levels. For instance, in various cell systems, the activation of SSTRs by somatostatin analogs has been shown to potently inhibit forskolin-stimulated cAMP accumulation. The degree of inhibition is dependent on the specific SSTR subtypes expressed by the cell and their coupling efficiency to adenylate cyclase.

Beyond the inhibition of adenylate cyclase, SSTR activation can trigger other signaling pathways. One such pathway involves the modulation of Protein Kinase C (PKC) activity. The activation of certain SSTR subtypes can lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a key activator of PKC.

Furthermore, some studies have indicated that 14-3-3 proteins can act as important allosteric regulators of protein kinases, including PKC, and may play a role in the signaling cascades initiated by GPCRs like the SSTRs. The specific involvement of the this compound in activating the PKC pathway would be dependent on the SSTR subtype it binds to and the specific cellular context.

Receptor Regulation and Dynamics

The cellular response to this compound is not static and is subject to regulatory mechanisms that control the number and sensitivity of somatostatin receptors at the cell surface.

Upon prolonged exposure to an agonist like this compound, somatostatin receptors can undergo a process of internalization. This ligand-induced endocytosis serves as a mechanism to attenuate the signaling response. The internalized receptors are typically trafficked to endosomes. From the endosomal compartment, receptors can either be targeted for degradation in lysosomes or recycled back to the plasma membrane, thereby resensitizing the cell to the ligand.

The specific dynamics of internalization and recycling can vary depending on the SSTR subtype. For example, SSTR2 has been shown to internalize rapidly upon agonist binding, while other subtypes may internalize at different rates or to a lesser extent. The specific effects of this compound on the internalization and recycling of different SSTR subtypes would be an important area for further investigation.

Chronic exposure to somatostatin analogs can lead to a decrease in the total number of receptors expressed by the cell, a phenomenon known as down-regulation. This can occur through increased receptor degradation and/or decreased receptor synthesis. Conversely, in some experimental systems, prolonged blockade of receptor activity can lead to an increase in receptor number, or up-regulation.

Anti-Proliferative Effects in Cell Lines and Preclinical Tumor Models

Studies in in vivo Tumor Models (e.g., rat pituitary tumor cell lines)

Studies involving somatostatin analogs have demonstrated notable cytostatic and pro-apoptotic effects on rat pituitary tumor cells. For instance, the somatostatin analog octreotide (B344500) has been shown to inhibit the proliferation of synchronized GH3 cells. nih.gov This inhibitory action is attributed to a block in the progression from the G0/G1 phase to the S phase of the cell cycle. nih.gov After 24 hours of exposure to octreotide, a noticeable increase in the percentage of cells in the G0/G1 phase was observed, with a corresponding decrease in the percentage of cells in the S phase. nih.gov However, this effect was found to be transient if the analog was not replenished. nih.gov In contrast, a single administration of native SRIF-14 showed minimal effect, but a similar G0/G1 cell cycle block and inhibition of proliferation were observed with regular replenishment of the compound. nih.gov

Long-term treatment with somatostatin analogs has also been evaluated in GH-secreting pituitary tumor cell lines. In a comparative study, the multireceptor analog pasireotide demonstrated more potent anti-tumor activity compared to octreotide in the GH3 cell line. nih.govresearchgate.net This was evidenced by a greater inhibition of cell viability, perturbation of cell cycle progression, and induction of apoptosis after a six-day incubation period. nih.govresearchgate.net Furthermore, a significant decrease in GH secretion was observed after two days of incubation with pasireotide. nih.gov

The following table summarizes the key findings from a study on the effects of octreotide on the cell cycle of GH3 rat pituitary tumor cells.

| Treatment | Cell Cycle Phase | Percentage of Cells | Change from Control |

| Control | G0/G1 | 65.2 ± 2.1% | - |

| Octreotide (100 ng/ml) | G0/G1 | 72.3 ± 1.4% | +7.1 ± 1.4% |

| Control | S | 28.9 ± 1.8% | - |

| Octreotide (100 ng/ml) | S | 22.3 ± 1.3% | -6.6 ± 1.3% |

Another study explored a novel chimeric molecule, BIM23B065, which targets both somatostatin and dopamine receptors. In a mouse model of GH-secreting pituitary adenoma, this compound effectively reduced insulin-like growth factor-1 (IGF-1) levels and tumor size. e-enm.org While this study was not conducted in a rat model, its findings are relevant to the broader understanding of somatostatin receptor-targeted therapies for pituitary tumors.

These studies collectively underscore the anti-proliferative and pro-apoptotic potential of somatostatin and its analogs in the context of pituitary tumors, primarily mediated through cell cycle arrest and, in some cases, induction of apoptosis. The expression of somatostatin receptor subtypes, particularly SSTR2 and SSTR5, in most GH-secreting pituitary tumors is a key factor in their responsiveness to these ligands. nih.govnih.gov

Comparative Pharmacological Studies of Somatostatin Analogs

Evaluation of Analog Potency and Efficacy in in vitro Assays

The initial evaluation of any novel somatostatin (B550006) analog involves comprehensive in vitro assays to determine its binding affinity and functional potency at the five known somatostatin receptor subtypes (SSTR1-SSTR5). A systematic approach to understanding the role of each amino acid in SRIF-14 is the "Alanine Scan" (Ala-Scan), where each residue is sequentially replaced by alanine (B10760859). This technique provides critical insights into the structure-activity relationships of the peptide. researchgate.net

The functional consequence of this reduced binding affinity is a marked decrease in the analog's efficacy. In cultured rat anterior pituitary cells, Ala6-SRIF-14-amide demonstrated a significantly diminished ability to inhibit the release of growth hormone (GH) compared to the native SRIF-14. This reduction in potency indicates that the Phe6 residue is integral to the pharmacophore required for effective receptor activation and signal transduction.

| Compound | SSTR1 Affinity (IC50, nM) | SSTR2 Affinity (IC50, nM) | SSTR3 Affinity (IC50, nM) | SSTR4 Affinity (IC50, nM) | SSTR5 Affinity (IC50, nM) | GH Inhibition Potency |

|---|---|---|---|---|---|---|

| SRIF-14 (native) | High | High | High | High | High | High |

| This compound | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |

Metabolic Stability and Degradation Pathways in Experimental Systems

A crucial factor in the development of peptide-based therapeutics is their stability in biological systems. Native SRIF-14 is rapidly degraded, with a half-life of only a few minutes in circulation, which severely limits its clinical application.

The metabolic degradation of SRIF-14 and its analogs is primarily initiated by enzymatic cleavage, particularly by endopeptidases. Neutral endopeptidase (NEP, neprilysin) is a key enzyme involved in the breakdown of somatostatin. NEP has been shown to cleave SRIF-14 at several positions within its cyclic structure, including the Asn5-Phe6, Phe6-Phe7, Trp8-Lys9, and Thr10-Phe11 bonds.

Given that the Phe6 residue is part of a primary cleavage site for NEP, the substitution to this compound could potentially alter its susceptibility to this enzyme. However, the inherent low biological activity of this compound has meant that it has not been a primary candidate for extensive metabolic stability studies. The focus of stability enhancement is typically on analogs that already exhibit potent biological activity.

Numerous strategies have been developed to enhance the metabolic stability of somatostatin analogs. These modifications aim to protect the peptide backbone from enzymatic degradation while maintaining or improving receptor affinity and efficacy.

N-methylation: The introduction of a methyl group to the nitrogen atom of a peptide bond can provide steric hindrance, preventing access by proteolytic enzymes. This modification has been successfully applied to various peptides to increase their stability.

Triazole Incorporation: Replacing a labile amide bond with a 1,2,3-triazole ring is another effective strategy. The triazole moiety mimics the geometry of the trans-amide bond but is resistant to enzymatic cleavage. This "amide-to-triazole switch" has been shown to improve the in vivo stability of peptide-based radioligands derived from somatostatin-14.

While these strategies have not been specifically applied to this compound due to its low potency, they represent established methods that could theoretically enhance its stability if its activity could be otherwise rescued.

Pharmacodynamic Profiles in Animal Models

The ultimate test of a somatostatin analog's potential lies in its performance in in vivo animal models. These studies provide crucial information on the compound's duration of action and its effects on relevant physiological biomarkers.

The duration of action of a somatostatin analog is closely linked to both its metabolic stability and its receptor binding kinetics. For an analog like this compound, which exhibits significantly reduced receptor affinity and is likely susceptible to rapid enzymatic degradation (similar to the parent molecule), the duration of action is expected to be very short.

In rodent models, the administration of potent and stable somatostatin analogs like octreotide (B344500) leads to a sustained suppression of hormone secretion. In contrast, due to its markedly reduced ability to inhibit growth hormone release in vitro, this compound would be predicted to have a negligible and transient effect on GH levels in vivo.

Somatostatin and its analogs exert their physiological effects by modulating the release of various hormones, which in turn affects downstream biomarkers. A key biomarker regulated by the somatotropic axis is Insulin-like Growth Factor-I (IGF-I). Growth hormone secreted from the pituitary stimulates the liver to produce IGF-I.

Therefore, the potent inhibition of GH by effective somatostatin analogs leads to a corresponding decrease in circulating IGF-I levels. Conversely, analogs with weak GH-inhibiting properties would be expected to have a minimal impact on IGF-I. Studies in rats have shown that the substitution of Phe6 with alanine markedly reduces the ability of the resulting analog to inhibit growth hormone release. Consequently, it can be inferred that this compound would not significantly lower IGF-I levels in animal models.

| Compound | GH Inhibition in vivo | Effect on IGF-I Levels | Predicted Duration of Action |

|---|---|---|---|

| SRIF-14 (native) | Potent but transient | Transient decrease | Very Short (minutes) |

| Octreotide | Potent and sustained | Sustained decrease | Long (hours) |

| This compound | Markedly reduced | Negligible effect | Very Short (predicted) |

Advanced Research Methodologies and Future Directions

Emerging Concepts in Somatostatin (B550006) Receptor Research

Emerging concepts in SSTR research center on understanding how different ligands can elicit distinct cellular outcomes, even when binding to the same receptor subtype. This includes exploring allosteric modulation and biased agonism, which offer new avenues for therapeutic intervention by fine-tuning receptor activity and signaling pathways.

Allosteric modulation refers to the process where a ligand binds to a receptor at a site distinct from the orthosteric binding site, thereby influencing the receptor's conformation and modulating the binding or signaling efficacy of the orthosteric ligand frontiersin.orgnih.gov. Allosteric modulators can act as positive allosteric modulators (PAMs), enhancing the receptor's response to the orthosteric ligand, or as negative allosteric modulators (NAMs), reducing it nih.govacs.org. This mechanism offers a potential strategy for achieving greater receptor subtype selectivity and fine-tuning cellular responses with fewer off-target effects nih.govacs.org.

Research has indicated that somatostatin receptors can be subject to allosteric modulation. For instance, antibodies targeting the extracellular loops of SSTRs have demonstrated agonistic-like properties, suggesting interaction at allosteric sites acs.orgfrontiersin.org. Furthermore, receptor dimerization, a common phenomenon among GPCRs, can also mediate allosteric effects by altering receptor conformation and signaling frontiersin.orgptbioch.edu.plnih.gov.

While Ala6-SRIF-14-amide has been extensively studied for its structure-activity relationships (SARs) and characterized by its binding affinities, which primarily suggest orthosteric interactions with somatostatin receptors acs.orgnih.govfrontiersin.orgscispace.comidrblab.netresearchgate.netresearchgate.netmdpi.comnih.gov, its potential as an allosteric modulator would necessitate specific investigations. Such studies would explore binding sites beyond the orthosteric pocket and assess its capacity to influence the activity of other known ligands or allosteric agents acting on SSTRs.

Biased agonism, also known as functional selectivity, describes the phenomenon where a ligand preferentially activates certain downstream signaling pathways over others, even though it binds to the same receptor frontiersin.orgguidetopharmacology.orgoup.comoup.comnih.gov. This differential activation can lead to distinct physiological outcomes, offering a therapeutic advantage by promoting desired effects while minimizing undesirable side effects associated with activating all pathways. For somatostatin receptors, this concept is particularly relevant, as SSTR activation can trigger multiple signaling cascades, including Gi/Go-mediated inhibition of adenylyl cyclase, activation of other G proteins, and recruitment of β-arrestins, which can lead to receptor internalization and desensitization guidetopharmacology.orgoup.comoup.comnih.govnih.gov.

Some somatostatin analogs have been identified as biased agonists. For example, compounds like SOM230 and KE108 have shown the ability to inhibit cAMP production (a Gi-mediated effect) while antagonizing other pathways such as calcium mobilization or ERK phosphorylation guidetopharmacology.orgoup.comoup.comnih.gov. In contrast, widely used analogs like octreotide (B344500) can lead to receptor internalization and desensitization, potentially limiting their long-term therapeutic efficacy nih.govguidetopharmacology.orgoup.comnih.gov. Consequently, research is focused on developing biased agonists that selectively activate beneficial pathways, such as Gi signaling, without inducing desensitization nih.govnih.gov.

This compound has demonstrated binding affinity for Somatostatin Receptor type 4 (SSTR4) frontiersin.orgidrblab.net. Given that SSTR4 agonists are being investigated for biased agonism, with some compounds showing a lack of β-arrestin recruitment ub.edu, this compound represents a compound whose potential for functional selectivity warrants further exploration. Its established SAR profile and known interaction with SSTR4 position it as a candidate for studies aimed at understanding its specific signaling bias, which could involve differential activation of Gi versus β-arrestin pathways upon receptor engagement.

Data Table: Binding Affinity of this compound

Conclusion

Summary of Key Research Findings on Ala6-SRIF-14-Amide and Somatostatin (B550006) Analogs

Research into this compound has primarily focused on its in vitro pharmacological properties, specifically its binding affinities to somatostatin receptor subtypes. The substitution of phenylalanine at position 6 with alanine (B10760859) leads to a significant reduction in binding affinity for certain receptors, particularly hSST2 and hSST4, as evidenced by Ki values of 20 nM and 80 nM, respectively acs.orgnih.gov. These findings contribute to the understanding of structure-activity relationships (SAR) within the somatostatin peptide family, suggesting that the aromatic nature of Phe6 is important for high-affinity interactions with specific receptor subtypes, possibly by stabilizing the bioactive conformation or through direct receptor engagement acs.orgnih.govnih.gov. In the broader context of somatostatin analog research, compounds like octreotide (B344500) and lanreotide (B11836) have demonstrated significant clinical utility in managing symptoms and controlling tumor growth in neuroendocrine tumors by targeting SSTRs nih.govresearchgate.netfrontiersin.orgcancerresearchuk.orgoup.com.

Unanswered Questions and Future Research Trajectories

While the receptor binding profile of this compound has been partially elucidated, several questions remain. Comprehensive data on its binding affinities across all five somatostatin receptor subtypes (SSTR1-5) is not fully available in the provided literature. Furthermore, detailed in vivo studies investigating its pharmacokinetic properties, metabolic stability, and specific biological effects in relevant models are limited. Future research could focus on a complete characterization of its receptor selectivity, exploring its potential as a research probe to dissect receptor-ligand interactions, and evaluating any unique functional activities or signaling pathways it might modulate compared to other somatostatin analogs.

Significance of Somatostatin Analog Research for Understanding Peptide Hormones and Receptor Biology

The ongoing development and study of somatostatin analogs, including modifications like this compound, are crucial for advancing our understanding of peptide hormone signaling and receptor biology nih.govresearchgate.net. By systematically altering the structure of native somatostatin and observing the resulting changes in receptor binding and biological activity, researchers can map the pharmacophore and identify key amino acid residues and conformational features essential for receptor interaction researchgate.netacs.orgnih.govnih.gov. This knowledge not only aids in the design of more effective and selective therapeutic agents for various diseases, such as neuroendocrine tumors and acromegaly nih.govresearchgate.netfrontiersin.orgoup.com, but also provides fundamental insights into the complex mechanisms of G-protein-coupled receptor activation and downstream signaling pathways. The ability to modulate peptide-receptor interactions through targeted modifications is a cornerstone of modern medicinal chemistry and pharmacology.

Q & A

Q. How can interdisciplinary data (e.g., structural, pharmacological) be integrated to refine this compound’s therapeutic profile?

- Answer : Use semantic data integration platforms (e.g., KNIME) to merge crystallography data (PDB), pharmacokinetic datasets, and transcriptomic profiles. Multi-objective optimization algorithms balance potency, toxicity, and manufacturability. Collaborative frameworks like FAIR data principles ensure reproducibility .

Methodological Best Practices

- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies .

- Theoretical Alignment : Anchor hypotheses to established frameworks (e.g., ligand-receptor thermodynamics) while incorporating novel axes like allosteric modulation .

- Ethical and Validation Standards : Adhere to ARRIVE guidelines for preclinical studies. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.